An In-depth Guide to the Mechanism of Action of AT7519 TFA in Cancer Cells
An In-depth Guide to the Mechanism of Action of AT7519 TFA in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
AT7519 is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) that has demonstrated significant anti-tumor activity in a range of preclinical cancer models.[1][2] Developed through a fragment-based medicinal chemistry approach, this agent targets key regulators of the cell cycle and transcription, leading to cell cycle arrest, inhibition of tumor growth, and induction of apoptosis.[1][3] This technical guide provides a comprehensive overview of the core mechanism of action of AT7519, supported by quantitative data, experimental methodologies, and visual diagrams of the key signaling pathways involved.
Core Mechanism of Action: Multi-CDK Inhibition
AT7519 exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of several CDKs, thereby inhibiting their kinase activity.[4] Its primary targets include CDKs involved in both cell cycle progression (CDK1, CDK2, CDK4, CDK6) and transcriptional regulation (CDK9).[5][6] This dual mechanism of action is central to its efficacy in various cancer types, including hematological malignancies and solid tumors.[3][7]
The inhibitory activity of AT7519 against a panel of CDKs is highly potent, with IC50 values in the nanomolar range. This broad-spectrum inhibition disrupts fundamental cellular processes that are often dysregulated in cancer.[8][9]
Quantitative Data Summary
The potency of AT7519 has been quantified in numerous studies using both enzymatic assays and cell-based proliferation assays. The tables below summarize key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of AT7519
| Kinase Target | IC50 (nmol/L) |
|---|---|
| CDK1/cyclin B | 210[8] |
| CDK2/cyclin A | 47[8] |
| CDK4/cyclin D1 | 100[8] |
| CDK5/p35 | 13[5] |
| CDK6/cyclin D3 | 170[8] |
| CDK9/cyclin T | <10[8] |
| GSK3β | 89[4] |
Data compiled from multiple sources.[4][5][8]
Table 2: Anti-proliferative Activity (IC50) of AT7519 in Human Cancer Cell Lines (72h exposure)
| Cell Line | Cancer Type | IC50 (nmol/L) |
|---|---|---|
| MCF-7 | Breast Carcinoma | 40[10] |
| HCT116 | Colon Carcinoma | 54 - 82[4][10] |
| HL60 | Leukemia | 90[10] |
| HT29 | Colon Carcinoma | 170[10] |
| A2780 | Ovarian Carcinoma | 350[10] |
| A549 | Lung Carcinoma | 380[10] |
| SW620 | Colon Carcinoma | 940[4] |
Data compiled from multiple sources.[4][10]
Table 3: Cytotoxicity (IC50) of AT7519 in Multiple Myeloma (MM) Cell Lines (48h exposure)
| Cell Line | Description | IC50 (µM) |
|---|---|---|
| MM.1S | Dexamethasone-sensitive | 0.5[7] |
| U266 | - | 0.5[7] |
| Multiple Lines | Range | 0.5 - 2.0[4][7] |
| MM.1R | Dexamethasone-resistant | >2.0[7] |
Data compiled from multiple sources.[4][7]
Signaling Pathways and Cellular Consequences
AT7519's inhibition of multiple CDKs triggers two primary anti-cancer effects: disruption of cell cycle progression and suppression of transcription.
1. Inhibition of Cell Cycle Progression
By targeting CDK1, CDK2, CDK4, and CDK6, AT7519 blocks progression through critical cell cycle checkpoints.[5]
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G1/S Transition: Inhibition of CDK4/6 and CDK2 prevents the phosphorylation of the Retinoblastoma protein (pRb).[11] This keeps pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and entry into the S phase.
-
G2/M Transition: Inhibition of CDK1 (also known as CDC2) prevents cells from entering mitosis, leading to arrest in the G2 phase.[7]
Studies have shown that treatment with AT7519 leads to an accumulation of cells in the G0/G1 and G2/M phases as early as 6 hours after exposure.[7] This cell cycle blockade is a direct consequence of inhibiting CDK1 and CDK2 activity, as demonstrated by the reduced phosphorylation of their respective substrates, such as PP1α (T320) and NPM (T199).[5]
2. Inhibition of Transcription
AT7519 is a potent inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[6] CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 and Serine 5, a critical step for transcriptional elongation.[5][7]
By inhibiting CDK9, AT7519 prevents RNAPII phosphorylation, leading to a global inhibition of transcription.[6] This mechanism is particularly detrimental to cancer cells, which are often "addicted" to the high-level expression of certain transcripts, especially those with short half-lives that encode anti-apoptotic proteins.[12]
A key downstream effect of this transcriptional repression is the rapid downregulation of Mcl-1, an essential anti-apoptotic protein.[6][12] The loss of Mcl-1 sensitizes cancer cells to apoptosis. This effect has been observed within 4 hours of AT7519 treatment in leukemia and multiple myeloma cells.[6][7]
3. Induction of Apoptosis
The combined effects of cell cycle arrest and transcriptional inhibition culminate in the induction of programmed cell death (apoptosis).[3][7] Apoptosis induction by AT7519 is observed starting from 12 hours of treatment, with maximal effects at 48 hours.[7] This is confirmed by the cleavage of caspases-3, -8, and -9, as well as an increase in Annexin V staining.[7] The downregulation of anti-apoptotic proteins like Mcl-1 and XIAP is a critical step in this process.[6][7]
Furthermore, some studies have shown that AT7519 can activate Glycogen Synthase Kinase 3 Beta (GSK-3β) by inhibiting its phosphorylation at Serine 9.[7][13] This activation of GSK-3β appears to contribute to the pro-apoptotic effects of AT7519, independent of its transcriptional inhibitory activity.[7]
Key Experimental Protocols
The characterization of AT7519's mechanism of action relies on a set of standard and specialized laboratory techniques.
1. Cell Viability and Proliferation Assay (MTT or Alamar Blue)
-
Objective: To determine the concentration of AT7519 that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of AT7519 (e.g., 0-4 µM) for a specified period (e.g., 48 or 72 hours).[7]
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue is added to each well.
-
After incubation, the absorbance is read on a microplate reader. Viable cells metabolize the dye, resulting in a color change proportional to the number of living cells.
-
IC50 values are calculated by plotting the percentage of cell viability against the log of the drug concentration.
-
2. Western Blotting
-
Objective: To detect changes in the expression and phosphorylation status of key proteins involved in the cell cycle and apoptosis pathways.
-
Methodology:
-
Cells are treated with AT7519 for various time points (e.g., 0-24 hours).[6]
-
Cells are lysed to extract total protein. Protein concentration is quantified using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., phospho-Rb, phospho-RNAPII CTD, Mcl-1, cleaved PARP, cleaved Caspase-3).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
3. Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Methodology:
-
Cells are treated with AT7519 (e.g., 0.5 µM) for various time points (e.g., 6, 12, 24 hours).[7]
-
Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Fixed cells are treated with RNase A and stained with propidium iodide (PI), a fluorescent dye that intercalates with DNA.
-
The DNA content of individual cells is measured using a flow cytometer.
-
The resulting histograms are analyzed to quantify the percentage of cells in each phase of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[7]
-
4. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the percentage of cells undergoing early and late apoptosis.
-
Methodology:
-
Cells are treated with AT7519 as described above.
-
Cells are harvested and resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added. Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membranes.
-
The stained cells are analyzed by flow cytometry. The percentage of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells is calculated.[4]
-
References
- 1. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. astx.com [astx.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. AT7519, a cyclin-dependent kinase inhibitor, exerts its effects by transcriptional inhibition in leukemia cell lines and patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
